![molecular formula C11H10ClNO2 B3133199 ethyl 3-chloro-1H-indole-2-carboxylate CAS No. 38343-91-8](/img/structure/B3133199.png)
ethyl 3-chloro-1H-indole-2-carboxylate
Overview
Description
Ethyl 3-chloro-1H-indole-2-carboxylate is a chemical compound with the linear formula C11H10ClNO2 . It has a molecular weight of 223.661 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of indole 2-carboxamide derivatives has been studied by researchers . They used arylsulfonyl chlorides, arylthiodisulfides, and indoles or ethyl indole-2-carboxylate to synthesize starting compounds .Molecular Structure Analysis
The molecular structure of this compound is defined by its linear formula C11H10ClNO2 . The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring .Chemical Reactions Analysis
The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . In 2003, Silvestri et al. synthesized indole 2-carboxamide derivatives, given the presence of arylsulfonyl and arylthio groups in the final products .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are defined by its linear formula C11H10ClNO2 . It has a molecular weight of 223.661 .Scientific Research Applications
Synthesis and Chemical Transformations
Ethyl 3-chloro-1H-indole-2-carboxylate and its derivatives are key intermediates in organic synthesis. They have been used in various chemical transformations, including the synthesis of diverse indole compounds. For example, Beccalli et al. (1994) described the preparation of 2-ethoxycarbonyloxy-3-ethynylindoles from indol-2(3H)-ones, indicating the versatility of ethyl indole carboxylates in synthesizing complex indole structures (Beccalli, Marchesini, & Pilati, 1994). Similarly, Cucek and Verček (2008) prepared ethyl 3-(benzoylamino)-1H-indole-2-carboxylates and studied their reactions, showing the potential of these compounds in organic chemistry (Cucek & Verček, 2008).
Role in Tandem Reactions
This compound derivatives play a significant role in tandem reactions, which are crucial in synthetic organic chemistry. Gupta et al. (2011) described a three-component reaction involving acid chlorides, terminal alkynes, and ethyl 2-amino-1H-indole-3-carboxylates for synthesizing pyrimido[1,2-a]indoles, highlighting the compound's utility in complex reaction sequences (Gupta, Sharma, Mandadapu, Gauniyal, & Kundu, 2011).
Acylation Studies
The acylation of ethyl indole-2-carboxylate and its derivatives has been a subject of extensive research. Murakami et al. (1985) investigated the C-3 acylation of ethyl indole-2-carboxylates, demonstrating the compound's reactivity and the scope of its derivatization (Murakami, Tani, Suzuki, Sudoh, Uesato, Tanaka, & Yokoyama, 1985).
Novel Syntheses and Reactions
This compound and its variants have been used in novel synthetic pathways. For instance, Inamoto et al. (2012) described a synthesis of 3-carboxylated indoles, showcasing an innovative method involving CO2 fixation, which is significant in the context of green chemistry (Inamoto, Asano, Nakamura, Yonemoto, & Kondo, 2012).
Mechanism of Action
Target of Action
Ethyl 3-chloro-1H-indole-2-carboxylate, like many indole derivatives, has been found to bind with high affinity to multiple receptors . Some of the primary targets of this compound include the CRTH2 receptor , Indoleamine 2,3-dioxygenase (IDO) , Cannabinoid CB1 receptor , and Human Reticulocyte 15-Lipoxygenase-1 . These targets play crucial roles in various biological processes, including inflammation, immune response, neurotransmission, and lipid metabolism .
Mode of Action
It’s known that indole derivatives can interact with their targets and induce changes that lead to various biological activities . For example, when acting as a CRTH2 receptor antagonist, it can inhibit the receptor’s activity, potentially reducing inflammation .
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 3-chloro-1H-indole-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-2-15-11(14)10-9(12)7-5-3-4-6-8(7)13-10/h3-6,13H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSEGLNNFMGYNDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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